An In-Depth Technical Guide to 2-bromo-1-aminonorbornane hydrochloride: Nomenclature, Stereochemistry, and Synthetic Considerations
An In-Depth Technical Guide to 2-bromo-1-aminonorbornane hydrochloride: Nomenclature, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-aminonorbornane hydrochloride is a substituted bicyclic amine that holds potential as a building block in medicinal chemistry and materials science. Its rigid norbornane scaffold provides a three-dimensional framework that is of significant interest for designing molecules with specific spatial orientations, which can be crucial for biological activity and material properties. The presence of both an amino and a bromo functional group offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of the nomenclature, stereochemistry, and plausible synthetic and characterization strategies for this compound, addressing the current scarcity of dedicated literature.
Part 1: Nomenclature and Chemical Identity
The systematic and unambiguous naming of complex organic molecules is crucial for clear scientific communication. The chemical identity of 2-bromo-1-aminonorbornane hydrochloride is defined by its IUPAC name and various chemical identifiers.
IUPAC Nomenclature
The internationally recognized systematic name for this compound is 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride .[1][2] A breakdown of this name according to IUPAC rules is as follows:
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bicyclo : Indicates a bicyclic compound, meaning it contains two rings.
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[2.2.1] : These numbers within the square brackets describe the lengths of the bridges connecting the two bridgehead carbons. In the norbornane system, there are two bridges of two carbons each and one bridge of a single carbon.[3]
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heptane : Denotes that the bicyclic system contains a total of seven carbon atoms.[3]
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1-amine : An amino group (-NH2) is attached to the first carbon atom, which is a bridgehead position.
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2-bromo : A bromine atom (-Br) is attached to the second carbon atom.
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hydrochloride : Indicates that the amine is present as a salt with hydrochloric acid.
Synonyms and Identifiers
In addition to its formal IUPAC name, the compound may be referred to by other names and is uniquely identified by specific codes in chemical databases.
| Identifier | Value | Source(s) |
| Synonym | Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride (1:1) | |
| Molecular Formula | C₇H₁₃BrClN | [2] |
| Molecular Weight | 226.54 g/mol | [2] |
| CAS Number | 1432679-02-1 | [2] |
| SMILES | Cl.NC12CCC(CC2Br)C1 | [1] |
| InChI | InChI=1S/C7H12BrN.ClH/c8-6-3-5-1-2-7(6,9)4-5;/h5-6H,1-4,9H2;1H/q;+1/p-1 | [1] |
Part 2: Stereochemistry of the Norbornane Scaffold
The rigid, bridged ring structure of norbornane gives rise to distinct stereochemical features that significantly influence the molecule's properties and reactivity.
Endo and Exo Isomerism
Substituents on the norbornane ring can be oriented in two primary stereochemical positions: endo and exo.[4][5]
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Exo position : The substituent points away from the longer bridge (the C7 methylene bridge in this case). This position is generally less sterically hindered.
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Endo position : The substituent points towards the longer bridge. This position is typically more sterically hindered.
The stereochemistry of the bromine atom at the C2 position in 2-bromo-1-aminonorbornane hydrochloride is a critical aspect of its structure and will dictate its reactivity in subsequent chemical transformations. Without specific experimental data, it is plausible that both exo-2-bromo-1-aminonorbornane hydrochloride and endo-2-bromo-1-aminonorbornane hydrochloride could exist. The synthetic route employed would likely determine the predominant isomer.
Caption: Proposed synthetic pathway to 1-aminonorbornane via the Curtius rearrangement.
Bromination of the Norbornane Scaffold
The introduction of the bromine atom at the C2 position could potentially be achieved through various methods, either before or after the formation of the bridgehead amine. The timing of this step would be critical to the overall success of the synthesis.
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Bromination of a Norbornene Precursor : A common route to 2-halonorbornanes is the addition of a halogen to norbornene. This often results in a mixture of products, and the stereoselectivity (exo vs. endo) can be influenced by the reaction conditions.
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Radical Bromination : Free radical bromination of a norbornane derivative could also be explored, although this may lead to a mixture of isomers.
A plausible, though hypothetical, multi-step synthesis is outlined below:
Step 1: Synthesis of Bicyclo[2.2.1]heptane-1-carboxylic acid. This could be achieved through various established methods, for instance, via a Diels-Alder reaction followed by subsequent modifications.
Step 2: Bromination. The carboxylic acid could be subjected to a bromination reaction, for example, using N-bromosuccinimide (NBS) under radical conditions, to introduce the bromine at the C2 position.
Step 3: Formation of the Bridgehead Amine. The resulting 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid could then be converted to the corresponding amine via a Hofmann or Curtius rearrangement.
Step 4: Salt Formation. The final step would involve treating the free base, 2-bromo-1-aminonorbornane, with hydrochloric acid to yield the hydrochloride salt.
Part 4: Proposed Experimental Protocol for Characterization
Due to the lack of published experimental data for 2-bromo-1-aminonorbornane hydrochloride, a detailed, validated experimental protocol cannot be provided. However, a standard characterization workflow using modern analytical techniques can be proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-bromo-1-aminonorbornane hydrochloride, both ¹H and ¹³C NMR would be essential.
Hypothetical ¹H NMR Characterization Protocol:
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Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
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Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Expected Spectral Features :
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The spectrum of the rigid norbornane system is expected to be complex due to the fixed spatial arrangement of the protons, leading to distinct chemical shifts and complex coupling patterns.
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The bridgehead protons would likely appear as distinct multiplets.
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The proton on the carbon bearing the bromine (C2-H) would be expected to have a chemical shift significantly influenced by the electronegativity of the bromine atom. Its coupling pattern would provide information about its stereochemical relationship (endo or exo) with neighboring protons.
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The protons of the amino group might appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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-
2D NMR Experiments : To aid in the assignment of the complex proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly beneficial. [6]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching vibrations for the amine hydrochloride and C-Br stretching vibrations.
Part 5: Potential Applications and Future Directions
The unique structural features of 2-bromo-1-aminonorbornane hydrochloride make it an attractive candidate for various applications:
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Pharmaceutical Drug Discovery : The rigid norbornane scaffold can serve as a bioisostere for aromatic rings, potentially improving metabolic stability and pharmacokinetic properties of drug candidates. The amino and bromo groups provide points for diversification to explore structure-activity relationships.
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Materials Science : The defined stereochemistry of norbornane derivatives makes them useful monomers for polymerization, leading to materials with controlled architectures and properties.
Future research on this compound should focus on the development of a reliable and stereoselective synthetic route, full characterization of its physical and chemical properties, and exploration of its utility in the synthesis of novel bioactive molecules and advanced materials.
References
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
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The Ritter reaction of propionitrile 17 with norbornene 18 or diene derivatives 21, 23. (n.d.). Retrieved February 12, 2026, from [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
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The Stereoselective Formation of Bicyclic Enamines With Bridgehead Unsaturation via Tandem C-H Bond activation/alkenylation/electrocyclization - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]
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7.1.6: Polycyclic Alkanes - Chemistry LibreTexts. (2021, July 5). Retrieved February 12, 2026, from [Link]
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Hofmann rearrangement - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
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Curtius rearrangement - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
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24.6: Synthesis of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved February 12, 2026, from [Link]
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The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
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Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
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The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved February 12, 2026, from [Link]
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Photochemical Synthesis of 1-Aminonorbornanes via Strain-Driven, Formal [3+2] Cycloadditions | ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]
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Hoffmann Rearrangement February 2026 - Chemist Wizards. (n.d.). Retrieved February 12, 2026, from [Link]
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2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]
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The Chemistry of Bridged Lactams and Related Heterocycles - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
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Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
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Ritter reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
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Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01470C. (2023, April 17). Retrieved February 12, 2026, from [Link]
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Design, synthesis and application of novel bicyclic amines in drug discovery. (n.d.). Retrieved February 12, 2026, from [Link]
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Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
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